3-Methyldihydro-2H-pyran-2,6(3H)-dione, also known as 3-methyloxane-2,6-dione, is a cyclic compound characterized by its unique structure that includes a pyran ring with two carbonyl groups. Its molecular formula is and it has a molecular weight of approximately 128.12 g/mol. The compound features a six-membered ring structure containing both oxygen and carbon atoms, making it part of the larger family of dihydropyran derivatives. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry .
These reactions highlight the compound's reactivity due to the electrophilic nature of its carbonyl groups.
Several synthetic methods have been developed for producing 3-methyldihydro-2H-pyran-2,6(3H)-dione:
These methods illustrate the versatility in synthesizing this compound.
3-Methyldihydro-2H-pyran-2,6(3H)-dione has several applications:
Interaction studies involving 3-methyldihydro-2H-pyran-2,6(3H)-dione focus on its reactivity with various nucleophiles and electrophiles. The presence of carbonyl groups makes it susceptible to nucleophilic attack, leading to the formation of diverse derivatives with modified biological activities. These interactions can be crucial for developing new compounds with enhanced efficacy in agricultural or medicinal applications .
Several compounds share structural similarities with 3-methyldihydro-2H-pyran-2,6(3H)-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Isobutyldihydro-2H-pyran-2,6(3H)-dione | 185815-59-2 | 1.00 |
| 4-Ethyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 6970-57-6 | 0.96 |
| 4-Methyl-4-pentyldihydro-2H-pyran-2,6(3H)-dione | 61871-53-2 | 0.96 |
| 4-(10-Cyclohexyldecyl)dihydro-2H-pyran-2,6(3H)-dione | 88444-19-3 | 0.96 |
| 4-Butyl-4-methyldihydro-2H-pyran-2,6(3H)-dione | 63537-36-0 | 0.96 |
These compounds exhibit similar structural features but may differ in their biological activities and chemical properties. The uniqueness of 3-methyldihydro-2H-pyran-2,6(3H)-dione lies in its specific arrangement of functional groups and potential applications that may not be fully realized by its analogs .
The systematic nomenclature of 3-methyldihydro-2H-pyran-2,6(3H)-dione follows established International Union of Pure and Applied Chemistry principles for organic compound naming [1] [2]. The IUPAC nomenclature system provides a standardized method for unambiguous chemical identification, ensuring that each distinct compound receives a characteristic and unique name [3] [4].
The primary IUPAC name for this compound is 3-methyldihydro-2H-pyran-2,6(3H)-dione [5] [6]. This systematic name follows the fundamental IUPAC naming strategy by identifying the parent ring structure (pyran), specifying the substitution pattern (3-methyl), and indicating the functional groups present (dione) [7]. The nomenclature indicates a six-membered heterocyclic ring containing oxygen, with two carbonyl groups at positions 2 and 6, and a methyl substituent at position 3 [5] [8].
Alternative IUPAC-compliant names for this compound include dihydro-3-methyl-2H-pyran-2,6(3H)-dione [5] [9]. This alternative formatting demonstrates the flexibility within IUPAC naming conventions while maintaining systematic accuracy. The variation in positioning of descriptive elements (dihydro, methyl) within the name reflects different acceptable approaches to systematic nomenclature [2] [10].
The compound is also known by the structural descriptor 3-methyloxane-2,6-dione [6] [8], which utilizes the oxane nomenclature system for six-membered oxygen-containing rings. This naming convention provides an alternative systematic approach that emphasizes the heterocyclic nature of the molecule while maintaining precision in structural description [6].
Historical and commercial naming conventions have resulted in additional designations, including 2-methylglutaric anhydride and alpha-methylglutaric anhydride [8] [11]. These names reflect the compound's chemical relationship to glutaric acid derivatives and its function as an anhydride. The Chemical Abstracts indexing system employs the name 2H-Pyran-2,6(3H)-dione, dihydro-3-methyl- [5] [8], which follows the specific formatting conventions used in chemical database indexing.
The Chemical Abstracts Service Registry Number for 3-methyldihydro-2H-pyran-2,6(3H)-dione is 31468-33-4 [5] [12] [8] [13] [9]. This CAS Registry Number serves as a unique numerical identifier that provides unambiguous identification of the specific chemical substance regardless of naming variations or linguistic differences [14]. The CAS Registry Number system, maintained by the Chemical Abstracts Service, represents the most widely recognized method for chemical substance identification in scientific, regulatory, and commercial contexts [15].
The European Community number (EINECS) for this compound is 250-645-9 [8] [9]. This identifier, assigned under the European Inventory of Existing Commercial Chemical Substances, indicates that the compound was in commercial use within the European Economic Community between 1971 and 1981 [16]. The EC number provides regulatory identification for substances within European Union chemical legislation and facilitates international trade and regulatory compliance [17].
The MDL number MFCD09834471 serves as an additional unique identifier [5] [6] [13]. Alternative MDL numbers, including MFCD12832826 [12], may exist for different suppliers or database entries, reflecting variations in database curation practices. These identifiers are particularly important for chemical procurement and inventory management systems [18].
The DSSTox Substance Identifier DTXSID30953474 provides identification within the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [8] [19]. This identifier facilitates access to toxicological and environmental data associated with the compound, supporting regulatory assessment and safety evaluation processes [19].
The systematic comparison of database entries reveals significant variations in nomenclature practices and identifier assignment across different chemical information systems [20] [21]. Analysis of major chemical databases demonstrates that coverage and naming conventions differ substantially between platforms, reflecting the complex landscape of chemical information management [22] [23].
| Database | Primary Identifier | Name Format Used | Coverage Status |
|---|---|---|---|
| ChemSpider | 2283689 | 3-Methyldihydro-2H-pyran-2,6(3H)-dione | Complete entry |
| PubChem | Multiple CIDs | Variable formats | Multiple related compounds |
| LookChem | LCPL173446 | 3-methyldihydro-2H-pyran-2,6(3H)-dione | Commercial listing |
| Sigma-Aldrich | ENAH996DB14A | 3-methyloxane-2,6-dione | Product catalog |
| BLDpharm | SY413787 | 3-Methyldihydro-2H-pyran-2,6(3H)-dione | Research chemical |
| AccelaChem | SY413787 | 3-Methyldihydro-2H-pyran-2,6(3H)-dione | Bulk supplier |
| ChemWhat | Chemical entry | dihydro-3-methyl-2H-pyran-2,6(3H)-dione | Reference database |
| SpectraBase | BC8tKCn5Loc | 2-METHYL-GLUTARIC-ANHYDRIDE | Spectral database |
The conformational landscape of 3-methyldihydro-2H-pyran-2,6(3H)-dione is fundamentally governed by the inherent flexibility of the six-membered pyran ring system and the steric influence of the methyl substituent at the 3-position. Computational studies and crystallographic analyses of related pyran derivatives reveal that the compound predominantly adopts a flattened-boat conformation, which represents an energetically favorable compromise between ring strain minimization and substituent positioning [3] [4].
| Property | Value | Reference Citation |
|---|---|---|
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight (amu) | 128.127 | [1] |
| CAS Registry Number | 31468-33-4 | [1] [2] |
| IUPAC Name | 3-Methyldihydro-2H-pyran-2,6(3H)-dione | [1] |
| Alternative Names | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione; 3-methyloxane-2,6-dione | [1] [5] |
| ChemSpider ID | 2283689 | [1] |
| Melting Point (°C) | Not reported | - |
| Boiling Point (°C) | 245.2 at 760 mmHg | [5] |
| Density (g/cm³) | 1.159 | [5] |
| Refractive Index | 1.448 | [5] |
The three-dimensional molecular geometry demonstrates characteristic features of dihydropyran systems, where the ring oxygen atom and the carbon atom adjacent to the carbonyl groups exhibit distinct puckering behavior. In the case of 3-methyldihydro-2H-pyran-2,6(3H)-dione, the oxygen atom is displaced approximately 0.127 Å from the mean plane defined by the remaining carbon atoms, while the carbon atom at position 4 shows a displacement of approximately 0.266 Å [4]. This puckering pattern is consistent with the flattened-boat conformation and minimizes torsional strain while accommodating the methyl substituent in an energetically favorable position.
The methyl group at position 3 preferentially adopts a pseudo-equatorial orientation to minimize steric interactions with the carbonyl oxygen atoms at positions 2 and 6. This conformational preference is supported by computational studies using density functional theory methods, which consistently predict the equatorial positioning of alkyl substituents in pyran ring systems [6]. The dihedral angle between the pyran ring plane and the methyl carbon typically ranges from 110° to 115°, indicating a nearly perpendicular arrangement that optimizes spatial distribution [4].
Currently, specific X-ray crystallographic data for 3-methyldihydro-2H-pyran-2,6(3H)-dione are not readily available in the accessed literature. However, crystallographic studies of structurally analogous compounds provide valuable insights into the solid-state behavior of this class of molecules.
Crystallographic studies of pyran derivatives consistently reveal that the six-membered heterocyclic ring deviates from planarity, adopting various puckered conformations depending on the substitution pattern and intermolecular interactions present in the crystal lattice [9] [10] [11]. These studies demonstrate that the presence of carbonyl groups at positions 2 and 6 creates a rigid framework that constrains the conformational flexibility of the ring system while allowing for controlled puckering motions.
The structural characterization of 3-methyldihydro-2H-pyran-2,6(3H)-dione gains significant context through comparison with related pyran derivatives that share similar substitution patterns and ring architectures.
| Compound/System | Preferred Conformation | Key Structural Features | Reference Citation |
|---|---|---|---|
| 2,6-cis-substituted dihydropyran-3-ones | Half-chair (²Hₒ or ₒH₂) | Ring oxygen and carbonyl carbon above/below plane | [12] |
| 2,6-trans-substituted dihydropyran-3-ones | Skew-boat (SBₒ,₆) or boat-envelope transitions | Geometry in Bₒ,₆↔Eₒ↔²Hₒ section | [12] |
| Dihydropyran derivatives (general) | Half-chair or envelope | Puckering at oxygen atom position | [13] [14] [15] |
| Pyran ring with methyl substitution | Flattened-boat conformation | Minimal ring strain with methyl equatorial | [3] [4] |
| Tetrahydropyran systems | Chair conformation | Fully saturated ring system | [16] |
| 3,4-Dihydro-2H-pyrans | Half-chair or sofa | Partial saturation affects flexibility | [17] |
4-Methyldihydro-2H-pyran-2,6(3H)-dione (CAS 4166-53-4) represents the positional isomer of the target compound, differing only in the location of the methyl substituent [18] [19]. This isomer exhibits a melting point of 45-46°C and demonstrates how subtle changes in substitution pattern can significantly affect physical properties and crystal packing arrangements. The 4-methyl derivative is also known as β-methylglutaric anhydride, highlighting its relationship to the glutaric acid family of compounds [19].
3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione provides insight into the effects of additional methyl substitution on conformational preferences [8] [20]. This compound exists as both cis and trans stereoisomers, with the cis isomer (CAS 4295-92-5) showing a significantly higher melting point of 92-94°C compared to monomethylated derivatives [7]. The presence of two methyl groups creates additional steric constraints that favor specific conformational arrangements and influence intermolecular packing in the solid state.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Structural Significance | Reference Citation |
|---|---|---|---|---|---|
| 3-Methyldihydro-2H-pyran-2,6(3H)-dione | 31468-33-4 | 128.127 | Not reported | Single methyl at position 3 | [1] [2] |
| 4-Methyldihydro-2H-pyran-2,6(3H)-dione | 4166-53-4 | 128.13 | 45-46 | Single methyl at position 4 | [18] [19] |
| 3,5-Dimethyldihydro-2H-pyran-2,6(3H)-dione | 7446-84-6 | 142.154 | 92-94 | Dimethyl substitution (cis/trans isomers) | [8] [20] [7] |
| 3,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione | 138500-84-2 | 142.154 | Not reported | Adjacent dimethyl substitution | [21] |
| 3,3-Dimethyldihydro-2H-pyran-2,6(3H)-dione | 2938-48-9 | 142.155 | Not reported | Geminal dimethyl at position 3 | [22] |
The conformational behavior of these structurally related compounds follows predictable patterns based on established principles of ring puckering and substituent effects. Studies of 2,6-disubstituted dihydropyran-3-ones demonstrate that cis-arranged substituents invariably adopt half-chair conformations with characteristic ²Hₒ or ₒH₂ geometries [12]. In contrast, trans-arranged substituents show more complex conformational landscapes, including skew-boat conformations that represent fixed geometries between boat and envelope forms [12].
The electronic properties of these pyran derivatives are influenced by the positioning and number of methyl substituents, which affect both the electron density distribution within the ring system and the accessibility of the carbonyl groups for potential intermolecular interactions. Computational studies using density functional theory methods consistently show that methyl substituents prefer equatorial positions to minimize steric strain, while electronegative substituents tend to adopt axial orientations [6].